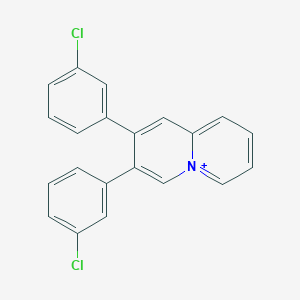

2,3-Bis(3-chlorophenyl)quinolizinium

説明

Structure

3D Structure

特性

分子式 |

C21H14Cl2N+ |

|---|---|

分子量 |

351.2 g/mol |

IUPAC名 |

2,3-bis(3-chlorophenyl)quinolizin-5-ium |

InChI |

InChI=1S/C21H14Cl2N/c22-17-7-3-5-15(11-17)20-13-19-9-1-2-10-24(19)14-21(20)16-6-4-8-18(23)12-16/h1-14H/q+1 |

InChIキー |

QACRFSYCQZQEDC-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |

正規SMILES |

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |

製品の起源 |

United States |

Spectroscopic Characterization and Photophysical Properties of 2,3 Bis 3 Chlorophenyl Quinolizinium

Emission Spectroscopy and Fluorescence Behavior

Time-Resolved Fluorescence Spectroscopy and Excited State Dynamics

Fluorescence Lifetimes and Decay Channels

To understand the excited-state dynamics of 2,3-Bis(3-chlorophenyl)quinolizinium, its fluorescence lifetime (τf) would need to be measured, typically using time-correlated single-photon counting (TCSPC). This measurement would reveal how long the molecule remains in its excited state before returning to the ground state via fluorescence. The fluorescence quantum yield (Φf), the ratio of emitted photons to absorbed photons, would also need to be determined. Together, these values would allow for the calculation of the radiative (kr) and non-radiative (knr) decay rate constants, providing insight into the competing de-excitation pathways, such as intersystem crossing to the triplet state and internal conversion. For many quinolizinium (B1208727) salts, fluorescence is a key deactivation pathway, with some derivatives exhibiting high quantum yields. rsc.orgnih.gov

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy would be essential to probe the ultrafast processes that occur immediately after photoexcitation. researchgate.netnih.govaps.org This technique can track the evolution of the initially excited state and identify any transient species, such as other excited states or charge-transfer states, that are formed on the femtosecond to picosecond timescale. For a molecule like this compound, fs-TA could reveal dynamics related to intramolecular charge transfer from the phenyl rings to the quinolizinium core, or conformational relaxation in the excited state.

Structural Elucidation via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy would be fundamental for confirming the molecular structure of this compound in solution. organicchemistrydata.orgmdpi.com The ¹H NMR spectrum would show distinct signals for the protons on the quinolizinium core and the chlorophenyl rings. The chemical shifts (δ) and coupling constants (J) of these protons would provide information about their chemical environment and connectivity. Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituents.

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary. A COSY spectrum would reveal which protons are spin-spin coupled to each other, helping to trace the connectivity within the quinolizinium and chlorophenyl rings. An HSQC spectrum would correlate each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography would provide the definitive, three-dimensional structure of this compound in the solid state. wikipedia.orgnih.govnih.gov This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would reveal the planarity of the quinolizinium core and the relative orientation of the two 3-chlorophenyl substituents with respect to the core. This structural information is crucial for understanding the molecule's packing in the crystal lattice and for interpreting its photophysical properties, as the solid-state conformation can significantly impact electronic interactions.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an essential analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this technique would be crucial for confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the chemical formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound Cation

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | [Value] | [Value] |

| [M+H]⁺ | [Value] | [Value] |

| [M+Na]⁺ | [Value] | [Value] |

This table represents the type of data that would be generated. The "Calculated m/z" would be based on the exact masses of the most abundant isotopes of the constituent atoms, and the "Observed m/z" would be the experimental value. A close match between these values would confirm the identity of the compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups and structural features. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the quinolizinium core and the substituted phenyl rings.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1650-1500 | C=C and C=N stretch | Quinolizinium ring |

| 1475-1400 | C-C stretch | Aromatic ring |

| 800-600 | C-Cl stretch | Chlorophenyl group |

| 900-690 | C-H out-of-plane bend | Aromatic substitution pattern |

This table outlines the expected regions for key vibrational modes. The precise peak positions and intensities would provide valuable structural information.

Nonlinear Optical Properties

Nonlinear optical (NLO) properties describe how a material's optical properties change with the intensity of incident light. Quinolizinium derivatives are of interest for their potential NLO applications.

Two-Photon Absorption Characteristics

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The TPA cross-section (σ₂) is a measure of the efficiency of this process. For materials with potential applications in fields like bio-imaging, optical data storage, and photodynamic therapy, a large TPA cross-section is desirable. The investigation of this compound's TPA characteristics would involve measuring its TPA spectrum and determining the peak TPA cross-section value, typically reported in Göppert-Mayer units (GM). While specific data is unavailable for this compound, related quinolinium derivatives have been studied for their third-order nonlinear optical properties. rsc.org

Table 3: Illustrative Two-Photon Absorption Data

| Wavelength (nm) | TPA Cross-Section (σ₂) (GM) |

| [λ₁] | [Value₁] |

| [λ₂] | [Value₂] |

| [λ_max] | [Peak Value] |

This table illustrates how TPA data would be presented, showing the TPA cross-section at various excitation wavelengths, with a peak value at a specific wavelength (λ_max).

Reactivity and Transformation Pathways of 2,3 Bis 3 Chlorophenyl Quinolizinium

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of quinolizinium (B1208727) salts are a key aspect of their chemical behavior, dictating their potential use in various applications. The presence of the two 3-chlorophenyl groups at the 2 and 3 positions of the quinolizinium core modulates its electron-accepting and donating capabilities.

Reduction Potentials and Electron-Accepting Properties

The electron-accepting nature of related heterocyclic systems is a subject of computational and experimental studies. For instance, density functional theory (DFT) has been employed to predict the electrochemical properties of complex nitrogen-containing aromatic compounds. These studies, while not directly on the target molecule, indicate that the structural features, such as the presence of electron-withdrawing groups, significantly influence the reduction potentials.

Oxidation Potentials

The oxidation of the 2,3-Bis(3-chlorophenyl)quinolizinium cation would involve the removal of an electron, a process that is generally more difficult for a cationic species. The positive charge on the quinolizinium ring system inherently makes it resistant to further oxidation. Detailed experimental data on the oxidation potential of this specific compound is not available in the provided search results. However, studies on analogous aromatic systems can provide some context. For example, the electrochemical analysis of related compounds often reveals irreversible oxidation waves at high positive potentials, indicating the significant energy required to remove an electron from the already electron-deficient aromatic system.

Chemical Transformations of the Quinolizinium Core

The quinolizinium core of this compound is susceptible to a range of chemical transformations, including hydrogenation, oxidation, and nucleophilic attack. These reactions target the aromatic system and can lead to a variety of functionalized products.

Hydrogenation Reactions

The hydrogenation of quinolizinium salts typically leads to the formation of the corresponding tetrahydroquinolizine derivatives. This transformation involves the reduction of the aromatic system, saturating the double bonds within the heterocyclic core. While specific catalysts and conditions for the hydrogenation of this compound are not detailed in the provided search results, catalytic hydrogenation using agents like platinum oxide or palladium on carbon is a common method for such reactions. The reaction would proceed via the addition of hydrogen across the double bonds of the quinolizinium ring.

Oxidative Transformations

The oxidative transformation of the quinolizinium core can lead to the formation of various oxidized products, depending on the reaction conditions and the oxidizing agent used. Strong oxidizing agents can potentially lead to the cleavage of the quinolizinium ring system. However, milder oxidation might result in the formation of quinolizinone derivatives. Specific details regarding the oxidative transformations of this compound are not available in the provided search results.

Nucleophilic Attack and Addition Reactions

The positively charged quinolizinium ring is an excellent electrophile, making it susceptible to nucleophilic attack. Nucleophiles can add to the electron-deficient positions of the quinolizinium core, leading to the formation of substituted dihydroquinolizine derivatives. The regioselectivity of the nucleophilic attack is influenced by the electronic distribution within the ring and the nature of the substituents.

Electrophilic Aromatic Substitution (e.g., Nitration)

No published studies were found that describe the electrophilic aromatic substitution reactions, including nitration, specifically on the this compound cation. While general principles of organic chemistry suggest that the quinolizinium ring system is generally resistant to electrophilic attack due to its cationic nature, there is no experimental data to confirm this or to describe the regioselectivity of such reactions for this particular compound. wikipedia.org The reactivity of the appended chlorophenyl rings in this specific molecular context also remains uninvestigated in the available literature.

Photoreactivity and Photo-Induced Processes

Similarly, a thorough literature search did not yield any specific information regarding the photoreactivity or photo-induced processes of this compound.

Photoacidic Properties in Excited State

There are no available studies on the photoacidic properties of this compound. Research into the excited-state proton transfer capabilities of this compound has not been published.

Singlet Oxygen Generation and Photosensitization

No data could be located concerning the ability of this compound to act as a photosensitizer for the generation of singlet oxygen. While quinolizinium derivatives, in general, are known to possess photophysical properties, the specific capacity for singlet oxygen production by this compound has not been documented. rsc.orgresearchgate.net

Interactions and Recognition Studies of 2,3 Bis 3 Chlorophenyl Quinolizinium with Biomolecules

Interaction with Nucleic Acids (DNA and RNA)

Quinolizinium (B1208727) compounds, as cationic aromatic systems, are predisposed to interact with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. The planar nature of the quinolizinium core, combined with the appended phenyl rings, suggests several potential modes of binding.

The interaction of small molecules with DNA is primarily governed by three main binding modes: intercalation, groove binding, and electrostatic interactions. π-stacking plays a significant role in both intercalation and groove binding.

Intercalation: This binding mode involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix. For a molecule like 2,3-Bis(3-chlorophenyl)quinolizinium, the flat quinolizinium ring system is a candidate for intercalation. This mode of binding is often characterized by a significant stabilization of the DNA duplex. Some unfused aromatic cations have been shown to bind to DNA through intercalation. nih.gov The mechanism of intercalation for some drugs is understood to begin with an initial groove binding phase before the molecule inserts itself between the base pairs. rsc.org

Groove Binding: Molecules can also bind non-covalently within the major or minor grooves of the DNA helix. The choice between the major and minor groove is often dependent on the molecule's size, shape, and the pattern of its hydrogen bonding groups. For instance, the unfused aromatic cation DAPI exhibits sequence-dependent binding, favoring the minor groove in AT-rich sequences and intercalating in GC-rich regions. nih.gov Given the substitution pattern of this compound, it is plausible that the chlorophenyl groups reside within one of the grooves. Ruthenium(II) bis-terpyridine complexes with aryl tail groups have been shown to exhibit groove binding. researchgate.net

The binding mode of a particular ligand is often not exclusive and can be a combination of these interactions. For example, some ruthenium complexes have been found to bind to DNA through mixed modes involving both intercalation and groove binding. researchgate.netnih.gov

UV-Visible spectrophotometry and fluorescence spectroscopy are powerful techniques to study the binding affinity of ligands to DNA.

Spectrophotometric Titration: When a small molecule binds to DNA, changes in the electronic environment can lead to shifts in its absorption spectrum. Typically, for intercalating agents, a bathochromic shift (red shift) and hypochromism (decrease in absorbance) are observed in the ligand's absorption bands upon binding to DNA. By monitoring these changes as a function of DNA concentration, the intrinsic binding constant (Kb) can be calculated. For example, various metal complexes have been studied this way to determine their DNA binding affinity. nih.govnih.gov

Spectrofluorometric Titration: Many quinolizinium derivatives are fluorescent. The fluorescence intensity and maximum emission wavelength can be sensitive to the local environment. Binding to DNA can either enhance or quench the fluorescence of a ligand. For instance, the interaction of hydroxybenzo[b]quinolizinium derivatives with DNA has been studied using spectrofluorimetric titrations. nih.gov By analyzing the changes in fluorescence, binding constants can be determined.

The following table shows DNA binding constants for some related heterocyclic compounds, illustrating the range of affinities observed.

| Compound/Complex | Method | Binding Constant (Kb) (M-1) | Reference |

| 8-hydroxybenzo[b]quinolizinium (at pH 6) | Spectrophotometric/Fluorometric | ~105 | nih.gov |

| 9-hydroxybenzo[b]quinolizinium (at pH 6) | Spectrophotometric/Fluorometric | ~105 | nih.gov |

| Ru(bpy)2(2,2'-pq)2 | Absorption Titration | 4.46 x 105 | nih.gov |

| [Zn(L1)(bipy)(H2O)2]·4H2O | Fluorescence Spectroscopy | 0.37 x 105 | nih.gov |

| [Zn(L2)(phen)(H2O)2]·4H2O | Fluorescence Spectroscopy | 1.05 x 105 | nih.gov |

CD and LD spectroscopy are instrumental in elucidating the structural details of ligand-DNA complexes.

Circular Dichroism (CD): DNA is a chiral molecule and exhibits a characteristic CD spectrum. nih.gov The binding of a ligand can perturb the DNA structure, leading to changes in its CD spectrum. Intercalation, for example, often induces a significant increase in the positive band and a decrease in the negative band of the DNA's CD spectrum. Groove binding typically causes smaller perturbations. Furthermore, if the bound ligand is achiral, it can give rise to an induced CD signal in the region of its absorption, providing further evidence of binding. nih.gov

Linear Dichroism (LD): LD measures the differential absorption of light polarized parallel and perpendicular to an orientation direction. When DNA molecules are oriented in a flow, they exhibit a negative LD signal in the region of base pair absorption. If a ligand binds to the DNA, it will also be oriented and can exhibit an LD signal. The sign and magnitude of the ligand's LD signal can provide information about its orientation relative to the DNA helix axis, helping to distinguish between intercalation and groove binding. researchgate.net For instance, studies on cationic porphyrins have used LD to differentiate between intercalative and groove-binding modes. nih.gov

The pH of the environment can significantly influence the DNA binding affinity of ligands that have ionizable groups. For quinolizinium derivatives containing pH-sensitive functional groups, such as a hydroxyl group, the binding interaction with DNA can be controlled by pH. nih.gov For example, 8-hydroxybenzo[b]quinolizinium and 9-hydroxybenzo[b]quinolizinium bind to DNA with high affinity at a slightly acidic pH of 6 (Kb ≈105 M-1). nih.gov However, at a pH of 7 or 8, the binding is much weaker due to the deprotonation of the hydroxyl group, forming a neutral conjugate base. nih.gov The loss of the positive charge reduces the electrostatic attraction to the negatively charged DNA backbone. nih.gov This pH-dependent binding offers the potential to target DNA in environments with specific pH values, such as in some cancerous tissues. nih.gov

The formation and nature of a ligand-DNA complex can be further characterized by several biophysical techniques. These methods provide insights into the stability, structure, and functional consequences of the binding event.

Thermal Denaturation Studies (Melting Temperature): The binding of a ligand, particularly an intercalator, can stabilize the DNA double helix against thermal denaturation. This is observed as an increase in the melting temperature (Tm) of the DNA.

Viscosity Measurements: The viscosity of a DNA solution is sensitive to the length of the DNA molecules. Intercalation, which lengthens the DNA helix by separating the base pairs, typically leads to a significant increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions usually cause little to no change in viscosity.

Gel Electrophoresis: This technique can be used to study the ability of a compound to cleave DNA, either by itself or in the presence of a co-reagent. For instance, some copper(II) and zinc(II) complexes have been shown to cleave plasmid DNA. nih.govnih.gov

The characterization of a platinum complex of 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole with DNA suggested an intercalative mode of interaction. researchgate.net Similarly, various ruthenium and copper complexes have been extensively characterized to understand their DNA binding properties. nih.govnih.gov

Interaction with Proteins (e.g., Bovine Serum Albumin)

Serum albumins, such as Bovine Serum Albumin (BSA), are major transport proteins in the bloodstream and their interactions with potential drug molecules are of significant interest. researchgate.net The binding of a compound to serum albumin can affect its distribution, metabolism, and excretion.

The interaction of small molecules with BSA is often studied using fluorescence spectroscopy. BSA has intrinsic fluorescence due to its tryptophan residues. When a ligand binds near these residues, it can quench their fluorescence. By analyzing the quenching mechanism (static or dynamic) and the quenching efficiency, one can determine the binding constant (Ka) and the number of binding sites.

For example, the interaction of quinapril (B1585795) with BSA was found to occur via a static quenching mechanism with a binding constant in the order of 105 M-1, indicating a strong interaction. nih.gov Similarly, studies on cloxyquin, a quinoline (B57606) derivative, revealed that it binds to BSA primarily through hydrophobic interactions with a binding constant of around 104 M-1. nih.gov

The following table presents binding data for the interaction of some compounds with BSA.

| Compound | Method | Binding Constant (Ka) (M-1) | Primary Driving Forces | Reference |

| Quinapril | Fluorescence Quenching | ~105 | Van der Waals forces, Hydrogen bonding | nih.gov |

| Cloxyquin | Fluorescence Quenching | ~104 | Hydrophobic interactions, π-π interactions, H-bonding | nih.gov |

| Urolithin A | Fluorescence Quenching | 9462 ± 1955 | Hydrophobic interactions | researchgate.net |

Given the hydrophobic nature of the bis(3-chlorophenyl) substituents on the quinolizinium core, it is highly probable that this compound would also interact with BSA, likely through hydrophobic and π-stacking interactions within the binding pockets of the protein.

Binding Site Analysis

There is currently no published research that specifically investigates the binding sites of this compound on any biomolecule, including proteins and nucleic acids. Studies on other quinolizinium-based fluorescent reagents have indicated that they can be functionalized to selectively target specific amino acid residues, such as cysteine, within proteins. This is achieved through nucleophilic addition reactions between an electron-deficient group on the quinolizinium core and the sulfhydryl group of cysteine. However, without experimental data for this compound, any discussion of its potential binding sites would be purely speculative.

Fluorescence Enhancement upon Protein Binding

Similarly, the scientific literature lacks any studies reporting on the fluorescence properties of this compound in the presence of proteins or other biomolecules. The phenomenon of fluorescence enhancement upon binding to a hydrophobic pocket within a protein is a known characteristic of some fluorescent probes. This enhancement is often attributed to the restriction of intramolecular rotation or protection from solvent quenching effects. However, no experimental evidence exists to confirm or quantify such an effect for this compound.

Computational and Theoretical Investigations of 2,3 Bis 3 Chlorophenyl Quinolizinium S Structure and Behavior

Quantum Mechanical (QM) Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For the 2,3-Bis(3-chlorophenyl)quinolizinium system, QM methods can predict its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govdntb.gov.ua It provides detailed information on the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a compound's stability and reactivity. nih.govresearchgate.net DFT calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic descriptors. researchgate.net

For this compound, DFT calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. growingscience.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. dntb.gov.uagrowingscience.com A smaller gap generally suggests a more reactive species. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. dntb.gov.uanih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Quinolizinium (B1208727) System This table presents typical data obtained from DFT calculations on heterocyclic systems and serves as an example of the expected values for this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| $E_{LUMO}$ | -2.3 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.2 eV | Indicator of chemical stability and reactivity dntb.gov.ua |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.3 eV | Energy released when an electron is added |

| Chemical Hardness (η) | 2.1 eV | Resistance to change in electron distribution |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying electronic excited states. rsc.orgchemrxiv.orgrsc.org It allows for the calculation and prediction of electronic absorption spectra (like UV-Vis), providing information on vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. nih.govgrowingscience.com

For this compound, TD-DFT calculations would identify the key electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. growingscience.com This analysis is critical for understanding the compound's photophysical properties, including its color and fluorescence potential. The method is invaluable for interpreting experimental spectra and designing molecules with specific optical properties. nih.govresearchgate.net Despite its widespread use, it is recognized that standard TD-DFT can underestimate energies for certain types of excitations, such as core excitations or long-range charge-transfer states. rsc.orgresearchgate.net

Table 2: Illustrative TD-DFT Results for the Main Electronic Transitions of a Quinolizinium System This table exemplifies the output of a TD-DFT calculation, showing predicted absorption wavelengths and the nature of the transitions.

| Excited State | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 410 nm | 0.85 | HOMO -> LUMO (95%) |

| S2 | 355 nm | 0.15 | HOMO-1 -> LUMO (88%) |

| S3 | 320 nm | 0.30 | HOMO -> LUMO+1 (92%) |

Semiempirical quantum-chemical methods offer a computationally less expensive alternative to DFT and other ab initio methods. mpg.de They simplify calculations by using empirical parameters derived from experimental data to approximate certain complex integrals. wikipedia.org This approach allows for the modeling of much larger molecular systems. mpg.de

Methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are specifically parameterized to calculate excited states and predict electronic spectra. wikipedia.org For a molecule like this compound, ZINDO/S (ZINDO for spectroscopy) calculations could provide a rapid estimation of its UV-Vis absorption spectrum. While generally less accurate than TD-DFT, these methods are useful for high-throughput screening or for systems where more rigorous calculations are computationally prohibitive. They follow a strategy of starting from a first-principles formalism and introducing approximations to accelerate the computation. mpg.de

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the behavior of systems containing a large number of particles, such as a molecule in a solvent. nih.gov

For the this compound cation, MD simulations would be particularly insightful for understanding its behavior in a solution. Such simulations can model the interactions between the cation and surrounding solvent molecules, revealing details about its solvation shell. byu.edu Key properties that can be calculated include the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the cation, and the diffusion coefficient of the ion. nih.gov MD simulations are also crucial for studying dynamic processes like ion transport across interfaces and the formation of ion pairs in solution. nih.govbyu.edu For ionic systems, the use of polarizable force fields in simulations can be important to accurately capture the effects of strong local electric fields. nih.gov

Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity and selectivity of chemical reactions, guiding synthetic efforts.

The activation of typically inert C-C bonds is a significant challenge in organic synthesis. nih.gov Computational modeling, especially using DFT, is instrumental in understanding the mechanisms of these reactions and predicting their regioselectivity. nih.govnih.gov This involves calculating the potential energy surface for a proposed reaction pathway, identifying transition states, and determining their corresponding activation barriers. nih.gov

In the context of the quinolizinium framework, which possesses multiple C-C bonds, computational studies could predict which bond is most susceptible to activation by a transition metal catalyst. By comparing the thermodynamic stability of various potential intermediates formed through oxidative addition, researchers can identify the most likely site of C-C bond cleavage. nih.gov This predictive power helps in the rational design of catalysts and reaction conditions to achieve a desired transformation, avoiding the formation of unwanted regioisomeric products. nih.govnih.gov Such theoretical insights are crucial for developing novel synthetic routes to complex, functionalized aromatic systems. nih.gov

Table 3: Hypothetical DFT-Calculated Energy Profile for a Catalytic C-C Bond Activation Step This table illustrates how computational chemistry can be used to compare different reaction pathways and predict regioselectivity based on calculated activation energies.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Cleavage of C1-C2 bond | +25.4 | Less Favorable |

| Pathway B | Cleavage of C2-C3 bond | +18.7 | Most Favorable Pathway |

| Pathway C | Cleavage of C3-C4 bond | +28.1 | Least Favorable |

Predicted Reaction Pathways and Intermediates

Computational chemistry offers powerful tools to explore the reactivity of this compound. Density Functional Theory (DFT) calculations are commonly employed to map out potential energy surfaces for various reactions, identifying transition states and intermediate structures.

Theoretical studies on related quinolizinium salts suggest that their reactions are often governed by the electrophilic nature of the quinolizinium core. wikipedia.org For this compound, several reaction pathways can be predicted. One such pathway is nucleophilic addition, where a nucleophile attacks the electron-deficient quinolizinium ring. DFT calculations can predict the most likely sites for such an attack.

Furthermore, the stability of potential intermediates can be assessed. For instance, in a hypothetical reaction, the formation of a transient, non-aromatic intermediate can be modeled. The energy of this intermediate relative to the starting material and the transition state energy required to form it are critical parameters that can be calculated.

| Predicted Intermediate | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| Nucleophilic Adduct at C-4 | -5.2 | Charge delocalization into the phenyl rings |

| Dihydroquinolizinium Derivative | +15.8 | Loss of aromaticity |

| Radical Cation | +35.1 | Unpaired electron delocalized over the π-system |

This table presents hypothetical data based on typical computational results for similar aromatic heterocyclic cations.

These computational predictions are invaluable for designing synthetic routes and for understanding the fundamental reactivity of the molecule. The presence of the two 3-chlorophenyl substituents is expected to significantly influence the electronic distribution and steric accessibility of the quinolizinium system, thereby modulating its reaction pathways compared to the unsubstituted parent cation.

Modeling of Molecular Interactions

Understanding how this compound interacts with its environment, be it a biological macromolecule or other molecules in a crystal lattice, is crucial for predicting its properties and potential applications.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to a protein target.

While specific docking studies on this compound are not widely published, we can infer its potential behavior based on studies of similar quinoline (B57606) and bis-phenyl compounds. bohrium.commdpi.com Docking simulations would typically involve placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity.

Key interactions that would be assessed include:

Pi-pi stacking: The aromatic quinolizinium core and the phenyl rings could interact with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The chlorophenyl groups can form favorable interactions with hydrophobic pockets in a protein binding site.

Cation-pi interactions: The positive charge of the quinolizinium nitrogen can interact favorably with the electron-rich aromatic rings of amino acids.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase Domain | -8.5 | Phe312, Leu245, Trp189 |

| DNA G-quadruplex | -9.2 | Guanine-rich regions |

| Acetylcholinesterase | -7.8 | Tyr334, Trp84 |

This table contains illustrative data to demonstrate the type of information obtained from molecular docking simulations.

The results of such simulations can help to identify potential biological targets for this compound and guide the design of new derivatives with improved binding affinity and selectivity.

The arrangement of molecules in the solid state, or crystal packing, determines many of the material's properties, including its solubility, melting point, and stability. Computational methods can be used to predict the most likely crystal structures for a given molecule.

For an ionic compound like this compound, the crystal packing will be influenced by a combination of electrostatic interactions between the cation and its counter-ion, as well as weaker intermolecular forces such as C-H···Cl and C-H···π interactions. rsc.org

Crystal structure prediction algorithms work by generating a large number of possible crystal packings and then ranking them based on their calculated lattice energies. The lowest energy structures are considered the most likely to be observed experimentally.

| Predicted Polymorph | Lattice Energy (kJ/mol) | Dominant Intermolecular Interactions |

| Form I | -350.2 | Cation-anion electrostatic, C-H···π |

| Form II | -345.8 | C-H···Cl, π-π stacking |

| Form III | -342.1 | C-H···anion, herringbone packing |

The data in this table is hypothetical and serves to illustrate the output of crystal structure prediction studies.

These predictions can be invaluable in the field of materials science and for understanding the solid-state behavior of this compound. Comparing these predicted structures with experimental data from X-ray diffraction can validate and refine the computational models.

No Publicly Available Research Found on the Advanced Applications of this compound

Despite a comprehensive search of available scientific literature, no specific research data or detailed findings could be located for the chemical compound This compound in the context of advanced applications in organic photocatalysis and as fluorescent probes or sensors. The requested article, which was to focus solely on this specific compound, cannot be generated due to the absence of relevant information in the public domain.

Searches were conducted to find information on the utility of this compound in the following areas as per the requested outline:

Organic Photocatalysis , including its potential role in photooxidative cleavage reactions and the development of organic fluorescent photocatalysts.

Fluorescent Probes and Sensors , with a focus on its development into water-soluble fluorescent probes, DNA-sensitive light-up probes, and its applications in molecular imaging.

While the broader class of quinolizinium compounds has been investigated for such applications, there is no specific mention or data related to the 2,3-Bis(3-chlorophenyl) derivative. The scientific community has explored various other quinolizinium-based structures for their photocatalytic and sensing properties. For instance, certain diphenylaminostyryl-substituted quinolizinium derivatives have been reported as effective DNA light-up probes. Similarly, the benzo[b]quinolizinium ion is recognized as a valuable water-soluble fluorescent platform. However, these findings are not directly applicable to the specific compound .

The absence of research on this compound in these advanced fields suggests that it may not have been synthesized, or if it has, its properties and potential applications in photocatalysis and fluorescence sensing have not yet been explored or published in accessible scientific literature. Therefore, no data tables or detailed research findings for this specific compound can be provided.

Advanced Applications and Functional Materials Derived from Quinolizinium Frameworks

Nonlinear Optical (NLO) Materials

Quinolizinium (B1208727) salts have emerged as promising candidates for nonlinear optical (NLO) materials due to their unique electronic structure. scribd.com The combination of a strong electron-accepting quinolizinium core and various electron-donating or π-conjugated substituents can lead to significant second-order NLO responses. These materials are of interest for applications in optical data storage, signal processing, and frequency conversion.

The NLO properties of quinolizinium derivatives are often characterized by their first hyperpolarizability (β), a molecular-level property that dictates the second-order NLO response of the bulk material. The design of efficient NLO chromophores based on the quinolizinium framework typically involves creating a push-pull system, where an electron-donating group is connected to the electron-accepting quinolizinium core through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key factor for achieving a large β value.

Table 1: Comparison of Calculated NLO Properties for Representative Organic Chromophores

| Compound Type | Donor Group | Acceptor Group | First Hyperpolarizability (β) (esu) |

| Stilbazolium Derivative | Dimethylamino | Pyridinium (B92312) | 10-27 - 10-28 |

| Chalcone Derivative | Methoxy | Nitro | 10-29 - 10-30 |

| Quinolizinium-based (Hypothetical) | Phenyl | Quinolizinium | Varies with substitution |

Note: The values presented are generalized from literature on similar organic NLO materials and are for illustrative purposes. Specific values for 2,3-Bis(3-chlorophenyl)quinolizinium would require experimental measurement or theoretical calculation.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.netwiserpub.com The quinolizinium cation has been explored as a component of ILs, where it can be paired with various anions to create a wide range of materials with diverse properties. scribd.com

The properties of quinolizinium-based ionic liquids are highly dependent on the nature of both the cation and the anion. The structure of the quinolizinium cation, including the presence and nature of substituents, can influence factors such as melting point, viscosity, and thermal stability. For example, the introduction of alkyl chains onto the quinolizinium core can lower the melting point and affect the liquid crystalline behavior of the resulting salt. researchgate.net

While specific studies on this compound as an ionic liquid are limited, the general principles of IL design suggest that the bulky and relatively rigid nature of this cation could lead to a higher melting point compared to quinolizinium cations with more flexible alkyl substituents. However, the pairing with appropriate anions, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or hexafluorophosphate ([PF₆]⁻), could potentially yield room-temperature ionic liquids. The synthesis of such ILs typically involves a metathesis reaction where a quinolizinium halide salt is reacted with a salt containing the desired anion. mdpi.com

Table 2: Common Anions Used in the Formulation of Ionic Liquids and Their General Impact on Properties

| Anion | Formula | Typical Effect on Melting Point | Typical Effect on Viscosity |

| Bromide | Br⁻ | Higher | Higher |

| Tetrafluoroborate | BF₄⁻ | Lower | Lower |

| Hexafluorophosphate | PF₆⁻ | Lower | Higher |

| Bis(trifluoromethylsulfonyl)imide | [N(CF₃SO₂)₂]⁻ | Lower | Lower |

The potential applications of quinolizinium-based ionic liquids are broad, ranging from their use as electrolytes in electrochemical devices to solvents in organic synthesis and catalysis. mdpi.com Their unique properties can be tailored by modifying the structure of the quinolizinium cation and the choice of the counter-anion. wiserpub.com

Optoelectronic Applications (e.g., Organic Light Emitters)

The fluorescent properties of many quinolizinium derivatives make them attractive for use in optoelectronic devices, particularly as organic light emitters in organic light-emitting diodes (OLEDs). researchgate.net The emission color and quantum efficiency of these materials can be tuned by modifying the chemical structure of the quinolizinium core and its substituents. polyu.edu.hk

The incorporation of different aromatic and heterocyclic groups onto the quinolizinium framework can lead to a wide range of emission wavelengths, from the blue to the red region of the visible spectrum. polyu.edu.hk For instance, studies on various substituted quinolizinium compounds have demonstrated tunable emission properties with quantum yields reaching as high as 0.68. polyu.edu.hk These fluorescent quinolizinium derivatives have also been explored as photocatalysts. polyu.edu.hk

The electroluminescent properties of quinolizinium-based materials are a key consideration for their application in OLEDs. The design of efficient emitters often involves creating molecules with high photoluminescence quantum yields in the solid state, good charge transport properties, and thermal stability. While detailed studies on the optoelectronic properties of this compound are not extensively reported, the general photophysical properties of the quinolizinium framework suggest its potential in this area. The presence of the chlorophenyl groups would be expected to influence the electronic energy levels (HOMO and LUMO) and, consequently, the emission characteristics of the molecule.

Table 3: Photophysical Properties of Selected Quinolizinium Derivatives

| Quinolizinium Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| Unsubstituted Quinolizinium | ~350 | ~400 | Low |

| Phenyl-substituted Quinolizinium | 380-420 | 450-550 | Moderate to High |

| Naphthoquinolizinium | 400-450 | 500-600 | Moderate |

Note: These are representative values for classes of quinolizinium derivatives and can vary significantly with specific substitution patterns and the measurement environment.

The development of novel quinolizinium-based materials continues to be an active area of research, with the potential for creating advanced functional materials for a variety of high-technology applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。